N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide
Description
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic indole-based compound characterized by two substituted indole moieties linked via a propanamide bridge. The first indole ring (position 4) is modified with a 2-methoxyethyl group, while the second indole (position 1) features a 4-methoxy substituent. The compound’s molecular weight is approximately 377.4 g/mol (based on analogous structures in ), and its physicochemical properties—such as moderate hydrophilicity from methoxy groups—may enhance solubility compared to halogenated analogs .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C23H25N3O3/c1-28-16-15-26-12-9-17-19(5-3-6-20(17)26)24-23(27)11-14-25-13-10-18-21(25)7-4-8-22(18)29-2/h3-10,12-13H,11,14-16H2,1-2H3,(H,24,27) |
InChI Key |
QIWFTPHDEZAFIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Amide Bond Formation
The primary route for synthesizing N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves coupling two indole derivatives through a propanamide linker. The reaction typically proceeds via a carbodiimide-mediated amidation (Figure 1).
Stepwise Procedure:
-
Preparation of 1-(2-Methoxyethyl)-1H-indol-4-amine :
-
The indole nucleus is functionalized at the 4-position with a 2-methoxyethyl group via alkylation. Ethylene glycol monomethyl ether is reacted with 4-nitroindole under basic conditions (e.g., K₂CO₃ in DMF), followed by catalytic hydrogenation to reduce the nitro group to an amine.
-
Key Conditions : 60–80°C, 12–24 hours, Pd/C catalyst for hydrogenation.
-
-
Synthesis of 3-(4-Methoxy-1H-indol-1-yl)propanoic Acid :
-
4-Methoxyindole undergoes N-alkylation with acryloyl chloride to form 3-(4-methoxy-1H-indol-1-yl)propanoyl chloride, which is hydrolyzed to the corresponding carboxylic acid.
-
Solvent System : Dichloromethane (DCM) with triethylamine as a base.
-
-
Amide Coupling :
-
The amine and carboxylic acid are coupled using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) .
-
Yield Optimization : 65–78% under inert atmosphere (N₂/Ar), 0–5°C initial activation, followed by 24-hour stirring at room temperature.
-
Mechanistic Insight :
The carbodiimide activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine nucleophile. NHS stabilizes the active ester, minimizing side reactions.
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to accelerate reaction times. For analogous indole-propanamide derivatives, microwave conditions (100–120°C, 300 W) reduce coupling times from 24 hours to 30–60 minutes, improving yields by 10–15%.
Solid-Phase Synthesis
Patented methodologies describe immobilizing the indole amine on Wang resin , enabling iterative coupling and purification. This approach achieves >90% purity but requires specialized equipment.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Anhydrous DMF | 78% | |
| Catalyst | DCC/NHS | 72% | |
| Temperature | 0°C → RT | +15% | |
| Microwave | 100°C, 300 W, 45 min | 83% |
Critical Findings :
-
Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require rigorous drying to prevent hydrolysis.
-
Substituent electronic effects on indole rings influence coupling efficiency. Electron-donating groups (e.g., 4-methoxy) improve reactivity by stabilizing transition states.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Structural Confirmation :
-
NOESY NMR validates the spatial proximity of methoxyethyl and propanamide groups.
-
X-ray Crystallography (where applicable) confirms planar indole systems and酰胺 bond geometry.
Scalability and Industrial Considerations
Kilogram-Scale Production
Pilot-scale synthesis (1–5 kg batches) employs continuous flow reactors to maintain temperature control and reduce side products. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with indole structures can exhibit significant anticancer activity. For instance, derivatives similar to N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide have shown selective cytotoxicity against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells while sparing normal cells, making them potential candidates for cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that related indole derivatives possess substantial antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds has been reported to be around 256 µg/mL .
Case Study 1: Anticancer Evaluation
In a recent study, a series of indole-based compounds were synthesized and evaluated for their anticancer properties against various human cancer cell lines. The results indicated that the presence of methoxy groups significantly enhanced the cytotoxic effects, suggesting that this compound could be a promising lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of indole derivatives, including this compound. The study found that the compound exhibited potent activity against several strains of bacteria, highlighting its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, affecting cell division and proliferation .
Comparison with Similar Compounds
Indole Core Modifications
- Target Compound vs. The target compound’s methoxyethyl group may reduce metabolic instability compared to benzimidazole’s susceptibility to oxidative degradation.
- Target Compound vs. Halogenated Indoles () : Chloro/fluoro substituents (e.g., in compound 10j) increase lipophilicity and membrane permeability but may elevate toxicity risks. The target’s methoxy groups balance hydrophilicity and bioavailability, favoring oral administration .
Linker and Side Chain Variations
- Propanamide vs.
- Comparison with Antiarrhythmic Indoles (): The target lacks the propanolamine and aryloxy groups critical for β1-adrenoceptor binding in antiarrhythmic analogs, suggesting divergent therapeutic applications .
Challenges and Opportunities
- Solubility vs. Potency : Methoxy groups improve solubility but may reduce binding affinity compared to halogenated analogs. Hybrid derivatives incorporating both moieties (e.g., 4-methoxy with chloroaryl) could balance these properties .
- Metabolic Stability : The 2-methoxyethyl group may resist cytochrome P450 oxidation better than N-alkyl chains in ’s pyrazole-carboxamides, warranting in vitro ADME studies.
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide, with the CAS number 1351683-98-1, is a synthetic compound belonging to the indole family. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3 |
| Molecular Weight | 389.46 g/mol |
| IUPAC Name | This compound |
| InChI Key | PSAKYYVEVVAWJL-UHFFFAOYSA-N |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related indole compounds have demonstrated IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231, indicating strong potential for inhibiting tumor growth .
Case Study: Antiproliferative Activity
A study evaluating a series of indole derivatives found that those with methoxy groups exhibited enhanced antiproliferative activity. The mechanism was linked to cell cycle arrest and apoptosis induction, primarily through the disruption of microtubule dynamics .
The proposed mechanism of action for this compound involves interaction with specific cellular targets:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells .
- Signal Pathway Modulation : The indole moiety is known to interact with various signaling pathways involved in cell proliferation and survival, suggesting that this compound may modulate these pathways to exert its effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Indole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic processes .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(4-methoxy-1H-indol-1-yl)propanamide?
- Synthesis : The compound can be synthesized via multi-step reactions, often starting with functionalization of indole cores. For example, 1-(2-methoxyethyl)-1H-indole derivatives are typically alkylated or acylated under controlled conditions, followed by coupling with propanamide-bearing indole moieties. Key steps include protecting group strategies and purification via column chromatography .
- Characterization : Use , , and HRMS to confirm structural integrity. For crystalline derivatives, X-ray crystallography resolves stereochemical ambiguities .
Q. How can researchers validate the purity and stability of this compound during storage?
- Purity : Employ HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended). Monitor degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks) .
- Storage : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis of the methoxy and amide groups .
Q. What preliminary biological screening assays are suitable for this compound?
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC values with reference drugs like doxorubicin .
- Enzyme Inhibition : Screen against kinases (e.g., JAK3) or apoptosis regulators (e.g., Bcl-2/Mcl-1) using fluorescence-based enzymatic assays .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Mechanistic Studies : Perform target engagement assays (e.g., SPR or ITC) to confirm binding affinity to proposed targets like tubulin or Bcl-2 .
- Metabolic Profiling : Use LC-MS to identify metabolites in hepatic microsomes. For example, demethylation of methoxy groups may reduce activity in vivo .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Catalyst Selection : Use Pd/C or CuI for coupling reactions to minimize side products. For example, optimizing Michael addition steps with Lewis acids (e.g., ZnCl) improves yields by 15–20% .
- Solvent Systems : Replace THF with DMF in amide bond formations to enhance solubility and reduce reaction time .
Q. How does structural modification of the indole or propanamide moiety alter biological activity?
- SAR Insights :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Methoxy → Nitro | Increased cytotoxicity (IC ↓ 30%) but reduced solubility | |
| Propanamide → Thiourea | Enhanced kinase inhibition (JAK3 IC = 27 nM) |
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with Bcl-2’s hydrophobic groove. Fluorine substitutions improve binding by 1.5 kcal/mol .
Q. What analytical methods resolve discrepancies in NMR data for stereoisomers?
- Advanced NMR : Employ 2D techniques (COSY, NOESY) to assign stereochemistry. For example, NOE correlations between indole H-3 and methoxyethyl protons confirm spatial proximity .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) to validate synthetic purity .
Methodological Considerations
- Contradictory Data : Cross-validate bioactivity using orthogonal assays (e.g., Western blot for apoptosis markers if MTT results are inconclusive) .
- Synthetic Challenges : Monitor intermediates via TLC to avoid over-functionalization. For example, premature deprotection of methoxy groups reduces final yields by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
